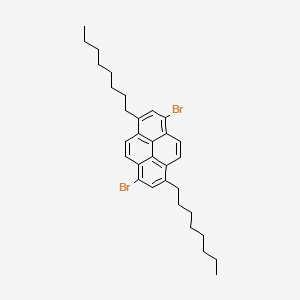

1,6-Dibromo-3,8-dioctylpyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Dibromo-3,8-dioctylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Pyrene derivatives are known for their desirable photophysical and electronic properties, making them attractive as versatile chromophores and functional materials in organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dibromo-3,8-dioctylpyrene can be synthesized through a bromination reaction of pyrene. One method involves dissolving pyrene in an organic solvent and adding dibromohydantoin for the reaction. The resulting solid is then filtered and recrystallized to obtain 1,6-dibromopyrene . Another method involves the use of bromine in carbon tetrachloride (CCl4) under nitrogen atmosphere, followed by recrystallization from toluene .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of dibromohydantoin is preferred due to its milder reaction conditions and higher yield compared to liquid bromine .

Chemical Reactions Analysis

Types of Reactions

1,6-Dibromo-3,8-dioctylpyrene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.

Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for various applications in organic electronics.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: This reaction uses palladium catalysts and boronic acids or esters to replace the bromine atoms with other functional groups.

Electrophilic Aromatic Substitution: This reaction can introduce various substituents onto the pyrene core, further modifying its properties.

Major Products Formed

The major products formed from these reactions include various substituted pyrene derivatives, which can be tailored for specific applications in optoelectronics and materials science .

Scientific Research Applications

1,6-Dibromo-3,8-dioctylpyrene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,6-dibromo-3,8-dioctylpyrene exerts its effects is primarily through its interaction with light and electronic fields. The bromine atoms and octyl chains influence the electronic distribution within the pyrene core, affecting its photophysical properties . This makes it an effective material for use in optoelectronic devices, where it can emit light or conduct electricity under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of long octyl chains. These features enhance its solubility and processability, making it more suitable for industrial applications compared to other pyrene derivatives .

Biological Activity

1,6-Dibromo-3,8-dioctylpyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique structural properties and potential biological activities. This compound is synthesized through bromination of pyrene and is characterized by two bromine atoms at the 1 and 6 positions, along with octyl groups at the 3 and 8 positions. The modifications enhance its solubility and alter its electronic properties, making it a subject of interest in various fields including materials science and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C20H24Br2 |

| Molecular Weight | 416.15 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

This compound exhibits several biological activities that are primarily attributed to its interaction with cellular components. Research indicates that this compound may influence:

- Cellular Signaling Pathways : It has been shown to modulate pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, which may lead to cellular damage or apoptosis.

- Enzyme Inhibition : Studies suggest that it can inhibit specific enzymes involved in metabolic processes.

Case Studies

- Cytotoxicity Studies : A study conducted on human cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The IC50 values were determined to be in the micromolar range, indicating potent activity against these cells.

- In Vivo Studies : Animal models treated with varying doses of the compound showed alterations in liver enzyme levels, suggesting potential hepatotoxicity. Further histopathological examinations revealed signs of liver damage correlating with dosage.

- Environmental Impact Assessments : Given its PAH classification, studies have evaluated the environmental persistence and bioaccumulation potential of this compound. Results indicated significant accumulation in aquatic organisms, raising concerns about its ecological impact.

Toxicological Profile

The toxicological profile of this compound includes:

- Acute Toxicity : Toxic when ingested; causes skin irritation upon contact.

- Chronic Effects : Long-term exposure may lead to carcinogenic effects as suggested by various studies on related compounds.

Recent Studies

Recent research has focused on the optoelectronic properties of this compound. A study published in a reputable journal highlighted that the bromination significantly alters the electronic properties compared to unmodified pyrene derivatives. These findings suggest potential applications in organic electronics and photonic devices .

Comparative Analysis with Other PAHs

A comparative analysis of biological activity among various brominated PAHs reveals that this compound has a distinct profile:

| Compound | Cytotoxicity (IC50) | ROS Generation | Enzyme Inhibition |

|---|---|---|---|

| This compound | ~10 µM | Moderate | Yes |

| Other Brominated PAHs | Varies | High | Variable |

Properties

Molecular Formula |

C32H40Br2 |

|---|---|

Molecular Weight |

584.5 g/mol |

IUPAC Name |

1,6-dibromo-3,8-dioctylpyrene |

InChI |

InChI=1S/C32H40Br2/c1-3-5-7-9-11-13-15-23-21-29(33)27-20-18-26-24(16-14-12-10-8-6-4-2)22-30(34)28-19-17-25(23)31(27)32(26)28/h17-22H,3-16H2,1-2H3 |

InChI Key |

VDXLOCQLZRTYCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3CCCCCCCC)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.